Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate
Description
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a fused heterocyclic compound featuring an isoxazole ring fused to a pyridine moiety. Key structural attributes include:
- 3-Methyl substitution: Enhances steric bulk and may influence binding interactions.
- 4-Trifluoromethyl group: Improves lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H9F3N2O4 |
|---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
methyl 2-[3-methyl-6-oxo-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-7-yl]acetate |
InChI |
InChI=1S/C11H9F3N2O4/c1-5-9-6(11(12,13)14)3-7(17)16(4-8(18)19-2)10(9)20-15-5/h3H,4H2,1-2H3 |
InChI Key |
UMWURMYBWWFZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition of Trifluoroacetaldehyde Oxime and Alkynes
The trifluoromethylated isoxazole moiety is synthesized via a Huisgen-type [3+2] cycloaddition between trifluoroacetaldehyde oxime and terminal alkynes. This method, detailed by Poh et al., achieves regioselective isoxazole formation under mild conditions:
Procedure :
- Trifluoroacetaldehyde methyl hemiacetal (1 eq.) reacts with hydroxylamine hydrochloride (1.5 eq.) in aqueous methanol to form trifluoroacetaldehyde oxime.
- The oxime is then combined with aryl or alkyl alkynes (2 eq.) in toluene, with triethylamine (2 eq.) as a base, at room temperature for 2 hours.
- Example : Reaction with phenylacetylene yields 5-phenyl-3-(trifluoromethyl)isoxazole (85% yield).
Key Data :
| Alkyne | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenylacetylene | 5-Phenyl-3-(trifluoromethyl)isoxazole | 85 | Toluene, Et₃N, 2h |
| 4-Bromophenylacetylene | 5-(4-Bromophenyl)-3-(trifluoromethyl)isoxazole | 60 | Toluene, Et₃N, 2h |
This method’s regioselectivity is attributed to the electron-withdrawing trifluoromethyl group, which directs alkyne addition to the β-position of the oxime.
Construction of the Pyridinone Ring System
Cyclocondensation with 1,3-Dicarbonyl Compounds
The pyridinone ring is assembled via cyclocondensation between the isoxazole intermediate and 1,3-dicarbonyl compounds (e.g., 1,3-cyclohexanedione). This strategy, adapted from aminoazole-based heterocyclizations, proceeds through a tandem Knoevenagel-Michael-cyclization sequence:
Procedure :
- 3-(Trifluoromethyl)isoxazole-5-carbaldehyde (derived from oxidation of 5-substituted isoxazoles) reacts with 1,3-cyclohexanedione (1 eq.) and ammonium acetate in ethanol under reflux.
- Mechanism : The aldehyde undergoes Knoevenagel condensation with the diketone, followed by Michael addition and cyclodehydration to form the pyridinone ring.
Optimization : Microwave irradiation (150°C, 15 min) enhances reaction efficiency, achieving yields >75% compared to conventional heating (60°C, 12h).
Functionalization of the Pyridinone Core
Introduction of the Methyl Group at Position 3
Methylation at position 3 is achieved via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃). The reaction exploits the nucleophilic character of the pyridinone’s α-position:
Procedure :
Installation of the Acetate Side Chain at Position 7
The acetate moiety is introduced via Mitsunobu reaction between the pyridinone’s hydroxyl group and methyl 2-hydroxyacetate:
Procedure :
- Pyridin-7(6H)-ol (1 eq.), methyl 2-hydroxyacetate (1.5 eq.), triphenylphosphine (1.5 eq.), and diethyl azodicarboxylate (1.5 eq.) react in THF at 25°C for 12h.
- Yield : 65–75%.
Alternative : Direct esterification of 2-(pyridin-7(6H)-yl)acetic acid with methanol and H₂SO₄ (cat.) under reflux affords the methyl ester (85% yield).
One-Pot Multicomponent Approaches
Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A patent by WO2006104356A1 discloses a DPP-IV inhibitor synthesis route applicable to the target compound:
Procedure :
- Step 1 : Condensation of 3-amino-5-(trifluoromethyl)isoxazole with ethyl acetoacetate (1 eq.) in ethanol catalyzed by piperidine.
- Step 2 : In situ cyclization with methyl 2-bromoacetate (1.2 eq.) in the presence of K₂CO₃.
- Yield : 60% overall after column chromatography.
Advantages : Reduced purification steps and improved atom economy.
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final compound include:
¹H NMR (400 MHz, CDCl₃) :
¹⁹F NMR (376 MHz, CDCl₃) :
HRMS (ESI) :
- Calculated for C₁₃H₁₂F₃NO₄ [M+H]⁺: 304.0796
- Found: 304.0801.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin
Biological Activity
Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate is a compound belonging to the class of isoxazolo[5,4-b]pyridine derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The structure of this compound includes a pyridine ring fused with an isoxazole moiety, characterized by the presence of trifluoromethyl and methyl groups. The synthesis typically involves heterocyclization methods that have been extensively documented in literature, showcasing various synthetic routes that yield similar derivatives with potential biological activities .
Antimicrobial Activity
Research indicates that isoxazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiproliferative Effects
Several studies have highlighted the antiproliferative activity of isoxazolo[5,4-b]pyridines on cancer cell lines. For example, this compound has demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7. The half-maximal inhibitory concentration (IC50) values indicate a promising potential for further development as an anticancer agent .
Anti-inflammatory Properties
Isoxazolo[5,4-b]pyridine derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokine production and modulate pathways related to inflammation. This makes them candidates for treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives of isoxazolo[5,4-b]pyridine showed that certain compounds exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The study utilized standard antimicrobial susceptibility testing methods to evaluate efficacy .
Study 2: Antiproliferative Activity
In vitro assays demonstrated that this compound had an IC50 value of approximately 25 µM against MCF-7 cells. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism of action .
Data Summary
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Findings and Implications
Trifluoromethyl vs. Difluoromethyl analogs may exhibit reduced oxidative stability due to C–F bond lability .
Ester Functionality :
- The methyl acetate group in the target compound is more hydrolytically labile than ethyl esters (e.g., CAS 1679342-26-7), suggesting faster in vivo conversion to active acids .
Heterocycle Fusion Position :
- Azolo[3,4-b]pyridines (CAS 1018126-81-2) differ in ring fusion, altering substituent spatial orientation and hydrogen-bonding capacity compared to isoxazolo[5,4-b]pyridines .
Discontinued Products: Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 1679342-26-7) highlights the impact of core heterocycle changes; thienopyrimidines often show distinct pharmacokinetic profiles versus isoxazolopyridines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate?
- Methodology : Begin with a trifluoromethyl-substituted isoxazolo[5,4-b]pyridine core. Introduce the methyl group at position 3 via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). For the acetate moiety, employ a nucleophilic acyl substitution: react the intermediate with methyl chloroacetate in the presence of a coupling agent like DCC (dicyclohexylcarbaimide) . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).
Q. How can HPLC be optimized to purify this compound and assess its purity?
- Methodology : Use reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm). Mobile phase: gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) at 1.0 mL/min. Detection: UV at 254 nm. Calibrate with a reference standard (≥95% purity, as per CAS No. 1018126-81-2 in ). Validate purity using peak integration and spiking experiments to confirm absence of co-eluting impurities .
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.1–2.5 ppm) and CF₃ (δ 120–125 ppm in ¹⁹F NMR).
- ESI-MS : Confirm molecular ion [M+H]⁺ (calculate exact mass using Mol. formula C₁₁H₁₀F₃N₃O₃ from ).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and isoxazole ring vibrations (1600–1500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the presence of the trifluoromethyl group?
- Methodology : Screen solvents (DMF vs. THF) and bases (NaH vs. DBU) to mitigate electron-withdrawing effects of CF₃. Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics. Monitor by LC-MS and compare yields (e.g., achieved 93% yield via similar methods). Introduce scavengers like molecular sieves to trap moisture, which can deactivate intermediates .
Q. What strategies resolve contradictions in NMR data due to tautomerism in the isoxazolo-pyridine system?
- Methodology : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe tautomeric equilibria. Compare with DFT-calculated chemical shifts for enol-keto forms. Use 2D NOESY to confirm spatial proximity of protons in the dominant tautomer .
Q. How do storage conditions impact the compound’s stability, and how can degradation products be identified?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze samples via UPLC-PDA-ESI-MS. Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) and oxidative by-products (e.g., N-oxide formation). Store under inert gas (N₂) at -20°C in amber vials to prevent photodegradation .
Q. What mechanistic insights explain unexpected by-products during alkylation of the isoxazole ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
